molecular formula C18H33P B042057 Tricyclohexylphosphine CAS No. 2622-14-2

Tricyclohexylphosphine

Cat. No.: B042057
CAS No.: 2622-14-2
M. Wt: 280.4 g/mol
InChI Key: WLPUWLXVBWGYMZ-UHFFFAOYSA-N
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Description

Tricyclohexylphosphine (PCy₃) is a tertiary phosphine with the molecular formula C₁₈H₃₃P and a molecular weight of 280.436 g/mol . It is characterized by three cyclohexyl groups bonded to a central phosphorus atom, conferring significant steric bulk. PCy₃ is widely utilized in organometallic chemistry and catalysis due to its electron-donating properties and ability to stabilize transition metal complexes. Industrially, it is synthesized via the reaction of phosphorus trichloride (PCl₃) with cyclohexylmagnesium bromide (Grignard reagent), though this method requires stringent temperature control to manage reactivity . PCy₃ is a key ligand in Grubbs catalysts for olefin metathesis and in nickel-based complexes for cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricyclohexylphosphine can be synthesized through several methods. One common method involves the reaction of a cyclohexyl Grignard reagent with phosphorus trihalide. The cyclohexyl Grignard reagent is prepared by reacting halogenated cyclohexane with magnesium metal under an inert gas atmosphere . The reaction is quenched with a saturated strongly-acidic weakly-alkaline inorganic salt water solution at low temperature, followed by the addition of tetrafluoroboric acid to form a salt. This salt is then resolved with triethylamine to obtain this compound .

Another method involves a radical approach using tetraphosphorus and a titanium catalyst, which ensures high purity and yields .

Industrial Production Methods

Industrial production of this compound typically follows the Grignard reaction route due to its efficiency and scalability. The process involves large-scale handling of cyclohexyl Grignard reagent and phosphorus trihalide, followed by careful quenching and purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tricyclohexylphosphine undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Coordination Chemistry

Tricyclohexylphosphine is primarily utilized as a ligand in coordination chemistry due to its strong electron-donating ability and high basicity (pKₐ = 9.7). These properties enable it to stabilize metal centers in coordination complexes effectively. The ligand's large cone angle (170°) contributes to its steric bulk, which influences the reactivity and selectivity of metal catalysts.

Table 1: Key Properties of this compound

PropertyValue
Chemical FormulaP(C₆H₁₁)₃
Basicity (pKₐ)9.7
Cone Angle170°
Ligand TypeTertiary Phosphine

Catalytic Applications

This compound is integral to various catalytic systems, notably in olefin metathesis and homogeneous hydrogenation processes. It is a key component of Grubbs' catalyst and Crabtree's catalyst, both of which are widely used in organic synthesis.

Case Study: Grubbs Catalyst

Grubbs catalysts, which incorporate this compound, facilitate olefin metathesis reactions. These reactions are essential for synthesizing complex organic molecules, including pharmaceuticals and polymers. The efficiency of these catalysts has been demonstrated in numerous studies.

Synthesis of Organometallic Complexes

PCy₃ has been employed in the synthesis of various organometallic complexes, such as cyclopalladated ferrocenylimine complexes. These complexes have shown exceptional performance in cross-coupling reactions like the Suzuki reaction, where they efficiently couple aryl chlorides with phenylboronic acid.

Table 2: Performance of this compound-Catalyzed Reactions

Reaction TypeSubstrate TypeCatalyst LoadingYield (%)
Suzuki ReactionAryl Chlorides0.1 mol%Excellent
Heck ReactionAryl Bromides0.1 mol%Good

Biological Applications

Recent studies have explored the potential biological applications of this compound derivatives as therapeutic agents. Its ability to stabilize metal ions can be harnessed for drug development, particularly in creating new anticancer agents.

Industrial Applications

The production methods for this compound have been optimized for industrial applications, focusing on cost-efficiency and yield improvement. A novel method involves the hydrogenation of triphenylphosphine oxide to produce this compound with high purity (>98%) and recovery rates exceeding 92% .

Mechanism of Action

Tricyclohexylphosphine exerts its effects primarily through its role as a ligand in organometallic complexes. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The high basicity and large ligand cone angle of this compound enhance its ability to donate electron density to the metal center, thereby increasing the reactivity of the complex .

Comparison with Similar Compounds

This section evaluates PCy₃ against other tertiary phosphines, such as triphenylphosphine (PPh₃), triisopropylphosphine (PiPr₃), and trimethylphosphine (PMe₃), focusing on steric/electronic properties, solubility, and catalytic applications.

Steric and Electronic Properties

Property PCy₃ PPh₃ PiPr₃ PMe₃
Cone Angle (°) 170 145 160 118
Electron Donation Moderate Weak Moderate Strong
Molecular Weight 280.436 g/mol 262.29 g/mol 208.25 g/mol 92.09 g/mol
  • Steric Bulk : PCy₃ has a larger cone angle (170°) than PPh₃ (145°), making it more effective in stabilizing low-coordinate metal centers .
  • Electronic Effects: PCy₃ provides moderate electron donation compared to PMe₃ (strong donor) and PPh₃ (weak donor), balancing catalytic activity and stability .

Solubility and Material Compatibility

  • Chitosan Derivatives : PCy₃-grafted chitosan exhibits superior solubility in alkaline conditions compared to PPh₃ derivatives, attributed to the hydrophobic cyclohexyl groups enhancing compatibility with organic solvents .
  • Hydrogen Storage : PCy₃-doped MgH₂ composites show faster hydrogen desorption kinetics (6.2 wt% H₂ absorbed in 5 min at 200°C) than undoped systems, likely due to Ni-PCy₃ synergy .

Physical and Chemical Stability

  • Oxide Formation : PCy₃ oxide (C₁₈H₃₃OP) forms asymmetric H-bond networks with O···O distances of 2.743–2.771 Å, distinct from PPh₃ oxide (2.677–2.718 Å), affecting crystallinity and solubility .
  • Thermal Stability : PCy₃-nickel complexes (e.g., [Ni(PCy₃)₂Cl₂]) decompose at 227–284°C, higher than PPh₃ analogues, due to stronger metal-phosphine bonds .

Key Research Findings

Hydrogen Storage : Doping MgH₂ with 5 wt% Ni-PCy₃ reduces dehydrogenation temperatures by 40°C and improves absorption kinetics .

Polymer Synthesis: PCy₃-based Pd catalysts yield high-molecular-weight polynorbornenes (85–92% yield) in vinyl-addition polymerization, outperforming PPh₃ systems .

Biomaterials : PCy₃-modified chitosan derivatives show 30% higher antifungal activity than PPh₃ derivatives, linked to enhanced solubility and charge distribution .

Biological Activity

Tricyclohexylphosphine (TCyP), also known as CYTOP® 366, is a tertiary phosphine compound that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

This compound is characterized by its bulky cyclohexyl groups, which influence its reactivity and interactions with biological molecules. The synthesis of TCyP typically involves the Michael addition of dicyclohexylphosphine to cyclohexenone, followed by reduction processes. This synthetic route has been optimized for commercial production, achieving high yields and purity while avoiding traditional radical-catalyzed methods that are less effective for this compound .

Biological Activity Overview

This compound exhibits several biological activities that make it a candidate for various applications:

  • Anticancer Properties : Research indicates that phosphines can modulate cellular signaling pathways, potentially leading to anticancer effects. TCyP has been investigated in the context of its ability to inhibit cancer cell proliferation.
  • Antibacterial Activity : Phosphines like TCyP have shown promise in antibacterial applications, particularly when used as ligands in metal complexes that demonstrate enhanced bioactivity.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of TCyP-derived metal complexes against various cancer cell lines, including ovarian and pancreatic cancers. The results indicated significant inhibition of cell growth with IC50 values ranging from 3.1 to 24.0 µM for certain complexes .
    • Molecular docking studies suggested that TCyP could effectively bind to key receptors involved in cancer progression, such as fibroblast growth factor receptor 1 (FGFR1), thereby influencing tumor cell behavior .
  • Antibacterial Effects :
    • In vitro studies have demonstrated that TCyP complexes exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were found to be low, indicating strong antibacterial potential .
  • Mechanistic Insights :
    • The interaction of TCyP with DNA and serum albumins was studied to understand its binding affinity and potential mechanisms of action. These interactions are crucial for determining how TCyP can be utilized in drug design and delivery systems .

Data Table: Summary of Biological Activities

Activity TypeDescriptionIC50/MIC Values
AnticancerInhibition of cancer cell proliferation3.1 - 24.0 µM
AntibacterialBroad-spectrum activity against Gram-positive and Gram-negative bacteriaLow MICs (exact values vary)

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying tricyclohexylphosphine (PCy3)?

PCy3 is typically synthesized via the reaction of cyclohexylmagnesium bromide with phosphorus trichloride under inert conditions. Purification involves distillation under reduced pressure or recrystallization from toluene to achieve >98% purity. Handling requires strict air/moisture exclusion due to its sensitivity, as noted in safety data sheets . Characterization via <sup>31</sup>P NMR (δ ~ -5 ppm) and elemental analysis is critical to confirm purity .

Q. How should PCy3 be stored and handled to prevent degradation?

PCy3 must be stored in sealed, air-tight containers under argon or nitrogen, with toluene as a stabilizer in commercial solutions (e.g., 20 wt.%). Exposure to moisture or oxygen leads to oxidation, forming this compound oxide (OPCy3), which can alter catalytic activity. Safety protocols include using gloveboxes and Schlenk techniques .

Q. What spectroscopic and crystallographic methods are used to characterize PCy3 complexes?

Key methods include:

  • <sup>31</sup>P NMR : To monitor ligand coordination and electronic effects.
  • X-ray crystallography : For bond length/angle analysis (e.g., Ru–P bond lengths in [Ru(PCy3) complexes range from 2.35–2.45 Å) .
  • Cyclic voltammetry : To assess redox behavior of metal complexes .

Advanced Research Questions

Q. How does PCy3 influence the electronic and steric environments in transition metal complexes?

PCy3 is a strong σ-donor and weak π-acceptor, increasing electron density at metal centers. Its bulky cyclohexyl groups create steric hindrance, favoring dissociative pathways in catalysis. Comparative studies with smaller phosphines (e.g., PPh3) show PCy3 enhances thermal stability but may reduce reaction rates in crowded systems .

Q. What experimental strategies mitigate undesired isomerization in olefin metathesis catalyzed by PCy3-containing complexes?

Isomerization byproducts in ring-closing metathesis (RCM) can be suppressed by adding OPCy3 (10 mol%), which competes with substrate binding. Reaction optimization includes using degassed dichloroethane (DCE) at reflux and minimizing water/oxygen contamination, as demonstrated in [Ru(PCy3)] catalyst systems .

Q. How do contradictory results in PCy3-mediated catalytic activity arise, and how can they be resolved?

Discrepancies often stem from:

  • Trace impurities : Residual OPCy3 or moisture alters catalytic pathways.
  • Steric vs. electronic effects : Bulky PCy3 may inhibit substrate access despite enhancing metal stability. Resolution involves rigorous purification (e.g., column chromatography under inert conditions) and controlled additive studies (e.g., OPCy3 titration) to isolate variables .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in PCy3-based catalytic studies?

  • Detailed experimental logs : Document reaction conditions (e.g., solvent purity, degassing methods).
  • Standardized characterization : Consistent NMR referencing and crystallographic data collection (e.g., Table 6.4 in ).
  • Replication with controls : Compare results using PCy3 against other phosphines (e.g., PtBu3) to validate mechanistic hypotheses .

Q. How can computational methods complement experimental studies of PCy3 complexes?

Density Functional Theory (DFT) calculations predict bond dissociation energies and transition states. Mulliken population analysis (Table 6.3 in ) quantifies charge distribution, aiding in understanding electronic effects in catalysis .

Properties

IUPAC Name

tricyclohexylphosphane
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InChI

InChI=1S/C18H33P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2
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InChI Key

WLPUWLXVBWGYMZ-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
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Molecular Formula

C18H33P
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DSSTOX Substance ID

DTXSID9062562
Record name Phosphine, tricyclohexyl-
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Molecular Weight

280.4 g/mol
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Physical Description

Crystalline powder or chunks; [Sigma-Aldrich MSDS]
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CAS No.

2622-14-2
Record name Tricyclohexylphosphine
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